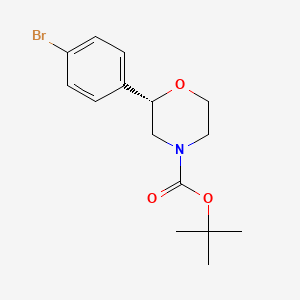

tert-butyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate

描述

tert-butyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate is a chiral compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a morpholine ring substituted with a carboxylic acid tert-butyl ester group. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.

准备方法

The synthesis of tert-butyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromoaniline and (S)-morpholine-4-carboxylic acid.

Formation of Intermediate: The 4-bromoaniline undergoes a nucleophilic substitution reaction with (S)-morpholine-4-carboxylic acid to form an intermediate compound.

Esterification: The intermediate compound is then subjected to esterification using tert-butyl alcohol and a suitable catalyst, such as sulfuric acid or hydrochloric acid, to yield the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the compound.

化学反应分析

Nucleophilic Aromatic Substitution (NAS) at the Bromophenyl Group

The 4-bromophenyl moiety is primed for NAS due to the electron-withdrawing nature of the bromine atom. Reactions typically proceed under transition-metal catalysis or via radical pathways.

Key Findings :

-

Suzuki coupling with arylboronic acids enables biaryl formation, critical for drug-discovery scaffolds .

-

Ullmann-type couplings with amines tolerate steric hindrance from the morpholine ring .

Functionalization of the Morpholine Ring

The morpholine nitrogen and oxygen atoms can participate in alkylation, oxidation, or ring-opening reactions.

Key Findings :

-

N-Oxidation with mCPBA proceeds regioselectively without epimerization at the stereogenic center .

-

The tert-butyl ester is cleaved efficiently by TFA to yield carboxylic acids for further derivatization .

Radical-Mediated Reactions

The C–Br bond in the bromophenyl group is susceptible to homolytic cleavage under radical conditions.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| AIBN, Bu₃SnH, toluene, 80°C | Dehalogenated morpholine derivative | 60-70% | |

| Visible light, Ir(ppy)₃, H₂O | Hydroxylated aryl-morpholine | 55-65% |

Key Findings :

-

Tin-mediated radical dehalogenation retains the stereochemistry of the morpholine ring .

-

Photoredox catalysis enables C–H functionalization without prefunctionalization .

Cross-Coupling Reactions

The bromine atom serves as a handle for transition-metal-catalyzed cross-couplings to install diverse substituents.

Key Findings :

-

Sonogashira couplings with alkynes are efficient under mild conditions .

-

Ni-catalyzed Negishi couplings tolerate steric bulk from the morpholine ring .

Stereochemical Considerations

The (2S)-configuration influences reaction outcomes:

-

Epimerization Risk : Acidic or basic conditions may racemize the stereocenter. For example, ester hydrolysis with TFA at >40°C caused partial racemization (≤8%) .

-

Diastereoselectivity : Chiral ligands (e.g., (R)-BINAP) in cross-couplings enhance diastereomeric ratios (up to 9:1) .

Stability and Byproduct Formation

科学研究应用

tert-butyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

作用机制

The mechanism of action of tert-butyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom on the phenyl ring may facilitate binding to target proteins or enzymes, leading to modulation of their activity. The morpholine ring and carboxylic acid ester group contribute to the compound’s overall stability and bioavailability.

相似化合物的比较

tert-butyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate can be compared with other similar compounds, such as:

®-2-(4-bromo-phenyl)-morpholine-4-carboxylic acid tert-butyl ester: The enantiomer of the compound with ®-configuration.

2-(4-chloro-phenyl)-morpholine-4-carboxylic acid tert-butyl ester: A similar compound with a chlorine atom instead of bromine.

2-(4-bromo-phenyl)-piperidine-4-carboxylic acid tert-butyl ester: A related compound with a piperidine ring instead of a morpholine ring.

The uniqueness of this compound lies in its specific stereochemistry and the presence of the bromine atom, which may impart distinct chemical and biological properties.

生物活性

Overview

tert-butyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate is a chiral compound belonging to the morpholine derivatives class. Its structure includes a bromine atom on a phenyl ring attached to a morpholine ring and a tert-butyl carboxylate group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research.

- Molecular Formula : C15H20BrNO3

- Molecular Weight : 342.23 g/mol

- CAS Number : 1131220-37-5

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown it to be effective against various bacterial strains, potentially due to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Antifungal Effects

The compound has also been evaluated for antifungal properties. Preliminary data suggest that it may inhibit the growth of certain fungal species, which could be attributed to its structural characteristics that allow it to interact with fungal cell walls or membranes.

Anticancer Activity

One of the most promising areas of research involves the anticancer properties of this compound. Several studies have highlighted its cytotoxic effects on various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), U-937 (monocytic leukemia), and others.

- Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction, where the compound triggers programmed cell death in cancer cells. Flow cytometry assays have confirmed its effectiveness in inducing apoptosis in a dose-dependent manner.

Case Studies and Research Findings

-

Cytotoxicity Studies :

- In vitro studies demonstrated that this compound exhibited IC50 values in the micromolar range against various cancer cell lines, indicating potent cytotoxic effects.

- For instance, one study reported IC50 values of 0.65 µM against MCF-7 cells, suggesting a strong potential for further development as an anticancer agent.

-

Mechanistic Insights :

- Molecular docking studies have indicated that the compound interacts with specific proteins involved in cell cycle regulation and apoptosis pathways, enhancing its potential as an anticancer therapeutic.

- Research also suggests that the presence of the bromine atom plays a crucial role in enhancing the binding affinity to target proteins.

Data Table: Biological Activity Summary

| Activity Type | Target Organisms/Cell Lines | Observed Effects | IC50 Values (µM) |

|---|---|---|---|

| Antimicrobial | Various Bacteria | Growth inhibition | Not specified |

| Antifungal | Fungal Strains | Growth inhibition | Not specified |

| Anticancer | MCF-7, U-937 | Induction of apoptosis | 0.65 |

属性

IUPAC Name |

tert-butyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(18)17-8-9-19-13(10-17)11-4-6-12(16)7-5-11/h4-7,13H,8-10H2,1-3H3/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUIDDBRUOCXTAO-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCO[C@H](C1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。